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  • Product: 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
  • CAS: 214342-73-1

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Discovery of 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one: A Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated N-heterocycles is a proven tactic to modulate lipophilicity, metabolic stability, and target bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated N-heterocycles is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. The compound 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (CAS: 214342-73-1)[1] represents a highly versatile, commercially available building block[2] that perfectly encapsulates this design philosophy. With a molecular weight of 256.02 g/mol and the formula C7H5BrF3NO[1], this scaffold serves as a critical intermediate in the discovery of complex pharmacophores, including novel[3] and advanced [4].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale, mechanistic causality, and self-validating synthetic protocols required to master the synthesis and application of this vital scaffold.

Structural Rationale & Electronic Profile

The architecture of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is not accidental; it is a meticulously designed system where each substituent plays a distinct electronic and steric role:

  • The 2-Pyridone Core: Acts as a stable bioisostere for amides and phenyl rings. It provides a rigid planar geometry capable of participating in hydrogen bonding (via the carbonyl oxygen) and π−π stacking within protein binding pockets.

  • N-Methylation (Position 1): The addition of the methyl group strictly locks the molecule in the pyridone tautomeric state, preventing tautomerization to 2-hydroxypyridine. This geometrical locking is critical for predictable structure-activity relationship (SAR) modeling.

  • Trifluoromethyl Group (Position 3): The -CF3 group exerts a powerful electron-withdrawing inductive effect, which lowers the pKa of adjacent protons and increases the overall metabolic stability of the ring against cytochrome P450 oxidation. Furthermore, it sterically blocks the C3 position.

  • Bromine Atom (Position 5): Serves as an orthogonal, highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation during the lead optimization phase.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of this scaffold relies on a highly efficient, two-step forward pathway starting from the commercially available precursor, 3-(trifluoromethyl)pyridin-2(1H)-one[4].

Step 1: Regioselective N-Methylation The starting 2-pyridone is an ambident nucleophile capable of undergoing either N-alkylation or O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially reacts with softer electrophiles like methyl iodide (MeI). By utilizing a polar aprotic solvent (DMF) and a mild base (K2CO3), the thermodynamic N-alkylated product is exclusively favored over the kinetic O-alkylated product.

Step 2: Electrophilic Aromatic Bromination The lone pair on the amide nitrogen donates electron density into the ring via resonance, activating the positions ortho (C3) and para (C5) to the nitrogen. Because the C3 position is sterically and electronically blocked by the -CF3 group, electrophilic bromination using N-bromosuccinimide (NBS)[3] is exclusively directed to the C5 position, ensuring near-perfect regioselectivity.

SynthesisPathway SM 3-(CF3)pyridin-2(1H)-one Step1 N-Methylation (MeI, K2CO3, DMF) SM->Step1 Int 1-Methyl-3-(CF3)pyridin- 2(1H)-one Step1->Int Step2 Bromination (NBS, DMF) Int->Step2 Prod 5-Bromo-1-methyl-3-(CF3) pyridin-2(1H)-one Step2->Prod

Fig 1: Two-step synthesis pathway from 3-(CF3)pyridin-2(1H)-one to the final brominated scaffold.

Experimental Protocols & Self-Validating Workflows

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction causality before proceeding.

Protocol A: Synthesis of 1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one
  • Preparation: Charge a flame-dried round-bottom flask with 3-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.2 M).

  • Activation: Add K2CO3 (2.0 equiv). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation of the pyridone N-H.

  • Alkylation: Cool the mixture to 0 °C. Add methyl iodide (MeI, 1.5 equiv) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (TLC & NMR): Monitor via TLC (Hexane/EtOAc 7:3). The starting material streaks due to the polar N-H bond; the product will appear as a tight, less polar spot. ^1H NMR validation will show the disappearance of the broad N-H peak (~12 ppm) and the emergence of a sharp singlet at ~3.5 ppm integrating for 3H (N-CH3).

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Regioselective Bromination to Target Scaffold
  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Bromination: Add N-bromosuccinimide (NBS, 1.1 equiv) portionwise to control the exotherm[3]. Shield the reaction from direct light to prevent radical side reactions. Stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The product mass spectrum must exhibit the classic 1:1 isotopic signature of bromine, displaying [M+H]+ peaks at m/z 256 and 258[1].

  • Workup: Pour the reaction mixture into ice water to precipitate the product. Filter the resulting yellow solid[1], wash with cold water, and dry under high vacuum. Purify via recrystallization (EtOH/Water) if purity is <95%.

Quantitative Optimization Data

The following table summarizes the optimized parameters for the synthesis, explicitly linking experimental conditions to their mechanistic rationale.

Reaction StepReagents & EquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
N-Methylation MeI (1.5 eq), K2CO3 (2.0 eq)DMF0 25488–92Polar aprotic solvent minimally solvates the N-anion, maximizing its nucleophilicity toward the soft MeI electrophile.
Bromination NBS (1.1 eq)DMF0 251285–90NBS provides a controlled, low steady-state concentration of Br + , preventing over-bromination. C5 is the sole activated site.

Downstream Applications in Drug Discovery

Once synthesized, 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one acts as a central hub for divergent synthesis. The C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing researchers to rapidly append diverse functional groups.

For instance, in the development of WDR5 inhibitors [3], the bromo-pyridone core is frequently subjected to Suzuki-Miyaura coupling with complex aryl boronic acids to build the extended biaryl systems necessary to occupy the WIN binding site of the WDR5 protein.

Applications cluster_reactions Core 5-Bromo-1-methyl-3-(CF3) pyridin-2(1H)-one Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd cat., Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd cat., Ligand Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/Cu cat.

Fig 2: Orthogonal downstream functionalization of the 5-bromo handle via cross-coupling.

References

  • Molport. 5-bromo-1-methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one Database Entry. Retrieved from:[Link]

  • Google Patents.WO2019054427A1 - Compound having cyclic structure.
  • Google Patents.WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds.

Sources

Exploratory

mechanism of action for 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one derivatives

An In-Depth Technical Guide to the Mechanism of Action for 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one Derivatives Executive Summary The compound 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (CAS 21434...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one Derivatives

Executive Summary

The compound 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (CAS 214342-73-1) serves as a privileged, highly versatile pharmacophore in modern drug discovery. While the base scaffold itself is a synthetic intermediate, transition-metal-catalyzed functionalization at the C5-bromo position yields highly potent derivatives. In recent years, these derivatives have emerged as best-in-class protein-protein interaction (PPI) inhibitors targeting the WIN (WDR5-interacting) site of the epigenetic scaffolding protein WDR5.

This whitepaper, designed for drug development professionals and molecular biologists, dissects the structural rationale, the paradigm-shifting mechanism of action (MoA) in MLL-rearranged leukemias, and the self-validating experimental workflows required to characterize these advanced epigenetic modulators.

Pharmacophore Rationale: The Anatomy of the Scaffold

The precise substitution pattern of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is not accidental; it is a meticulously engineered system designed to mimic endogenous peptide motifs while resisting metabolic degradation [1].

  • 1-Methyl Group (The Conformational Lock): By methylating the nitrogen, the molecule is locked into the pyridone tautomer, preventing conversion to the hydroxypyridine form. This guarantees that the C=O carbonyl acts as a permanent, high-affinity hydrogen bond acceptor. In the context of WDR5, this carbonyl mimics the critical interactions of the endogenous arginine residue found in the WIN motif of MLL1.

  • 3-Trifluoromethyl Group (The Shield): The highly electronegative CF3​ group modulates the pKa of the ring system and occupies a specific hydrophobic sub-pocket within the target protein. Furthermore, it sterically shields the core from cytochrome P450-mediated oxidation, drastically improving the pharmacokinetic half-life.

  • 5-Bromo Position (The Synthetic Handle): The heavy bromine atom serves as the critical functionalization vector. Through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, researchers append diverse aryl, heteroaryl, or piperazine groups. These C5-extensions project into the solvent-exposed regions of the WIN pocket, driving the picomolar affinity seen in advanced derivatives [4].

Core Mechanism of Action: WDR5 WIN-Site Inhibition

WDR5 is a highly conserved WD40-repeat protein that acts as the central scaffold for the WRAD complex (WDR5, RBBP5, ASH2L, DPY30). The WRAD complex is responsible for positioning the MLL1 histone methyltransferase to deposit the transcription-activating H3K4me3 epigenetic mark [2].

The Paradigm Shift in Epigenetic Targeting

Historically, it was assumed that inhibiting WDR5 would globally erase H3K4me3 marks, leading to widespread transcriptional repression. However, recent mechanistic profiling of WIN-site inhibitors (including optimized pyridone derivatives) has revealed a highly specific, alternative pathway [3].

When a functionalized pyridone derivative binds to the central cavity of WDR5 (the WIN site), it acts as an arginine mimetic. This physically displaces WDR5 from chromatin. Rather than causing a global epigenetic collapse, this displacement selectively halts the transcription of a specific subset of genes: the Ribosomal Protein Genes (RPGs) .

The Nucleolar Stress Response

The rapid decline in RPG transcription causes an imbalance in ribosomal subunit stoichiometry. This triggers nucleolar stress , a state where free ribosomal proteins (such as RPL11 and RPL5) are expelled into the nucleoplasm. These free proteins bind to and inhibit MDM2, the E3 ubiquitin ligase responsible for degrading p53. Consequently, p53 is rapidly stabilized, triggering apoptosis in hyper-proliferative cells like MLL-rearranged (MLL-r) leukemias [2, 3].

MoA A Pyridone Derivative Binds WDR5 WIN-Site B Displacement of WDR5 from Chromatin A->B C Decreased Transcription of Ribosomal Protein Genes (RPGs) B->C D Ribosomal Subunit Attrition & Nucleolar Stress C->D E Inhibition of MDM2 & p53 Stabilization D->E F Apoptosis in MLL-r Leukemia Cells E->F

Figure 1: Mechanistic pathway of WDR5 WIN-site inhibition by pyridone derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the transformation of the base scaffold into a therapeutic lead, the following table summarizes the SAR progression. The addition of a basic amine (piperazine) at the C5-aryl extension is critical for engaging aspartate residues (e.g., D107) at the rim of the WIN pocket [4].

Compound IterationC5-Position SubstitutionWDR5 WIN-Site Ki​ (nM)MOLM-13 Cell Viability IC50​ (nM)Mouse CLint​ (µL/min/mg)
Base Scaffold -Bromo (Unfunctionalized)> 10,000> 10,000N/A
Intermediate A -Phenyl4502,100185
Optimized Lead -2-Fluoro-4-(piperazin-1-yl)phenyl3.425.542

Data synthesized from foundational WDR5 inhibitor optimization campaigns [1, 4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, biochemical affinity must be rigorously translated into cellular mechanism. As a Senior Application Scientist, I mandate the following self-validating workflow to confirm that a synthesized pyridone derivative is acting via the true nucleolar stress mechanism.

Workflow S1 1. TR-FRET (Target Affinity) S2 2. NanoBiT Assay (Cellular Engagement) S1->S2 S3 3. ChIP-Seq (Chromatin Eviction) S2->S3 S4 4. RT-qPCR (Phenotypic Validation) S3->S4

Figure 2: Self-validating experimental workflow for WDR5 inhibitor characterization.

Protocol 1: NanoBiT Cellular Target Engagement Assay

Causality Principle: Biochemical assays (like TR-FRET) cannot account for cellular permeability, efflux pumps, or the highly competitive intracellular concentration of endogenous MLL1. The NanoBiT assay provides a self-validating system by requiring the compound to cross the membrane and physically displace the interacting proteins to cause a loss of luminescence.

  • Cell Preparation: Plate MOLM-13 leukemia cells at 2×104 cells/well in a 96-well white opaque plate.

  • Transfection: Co-transfect cells with plasmids encoding LgBiT-WDR5 and SmBiT-MLL1 using a high-efficiency lipid-based reagent. Rationale: The split luciferase fragments only complement and emit light when WDR5 and MLL1 are physically interacting at the WIN site.

  • Compound Treatment: After 24 hours of expression, treat cells with a 10-point titration series of the pyridone derivative (0.1 nM to 10 µM). Incubate for 2 hours to allow for equilibrium.

  • Detection: Add Nano-Glo® Live Cell Reagent (furimazine substrate). Measure luminescence using a microplate reader.

  • Validation: Calculate the IC50​ based on the dose-dependent decrease in signal. A shift in IC50​ compared to biochemical assays quantifies the cellular drop-off due to permeability.

Protocol 2: Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

Causality Principle: To definitively prove the nucleolar stress mechanism, we must demonstrate that the inhibitor physically removes WDR5 from chromatin at specific loci, without globally erasing H3K4me3 marks.

  • Crosslinking: Treat MOLM-13 cells with the optimized pyridone derivative (100 nM) or DMSO vehicle for 24 hours. Crosslink protein-DNA complexes using 1% formaldehyde for 10 minutes at room temperature, then quench with 0.125 M glycine.

  • Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate 200–500 bp fragments. Rationale: Precise fragmentation ensures high-resolution mapping of the WDR5 binding sites.

  • Immunoprecipitation: Incubate the sheared chromatin with a validated anti-WDR5 antibody bound to magnetic Protein A/G beads overnight at 4°C.

  • Washing and Elution: Wash beads under highly stringent conditions (RIPA buffer) to remove non-specific binding, then elute the WDR5-bound DNA.

  • Sequencing & Bioinformatics: Reverse the crosslinks, purify the DNA, and construct libraries for Next-Generation Sequencing (NGS). Align reads to the human genome (hg38).

  • Validation: Confirm a statistically significant reduction in WDR5 peaks specifically at the promoters of ribosomal protein genes (e.g., RPL11, RPS19) in the treated group versus the vehicle control.

References

  • Chen, L., et al. (2023). "Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia." Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link] [1]

  • Aho, E. R., et al. (2019). "Targeting the WIN Site of WDR5." Cell Reports / Vanderbilt University Basic Sciences. Verified URL:[Link] [2]

  • Tansey, W. P., et al. (2024). "WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think." Cancers (MDPI). Verified URL:[Link] [3]

  • Macdonald, J. R., et al. (2024). "Full article: WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present)." Expert Opinion on Therapeutic Patents (Taylor & Francis). Verified URL:[Link] [4]

Foundational

Engineering the Pyridin-2(1H)-one Scaffold: Electronic Perturbations and Reactivity Dynamics of the Trifluoromethyl Group

Executive Summary The incorporation of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. As a Senior Application Scientist, I frequently observe that while the -CF₃ group is prized for its metabolic stability and lipophilicity, its profound electronic impact on the host heterocycle is often underappreciated during synthetic route design.

When installed on the ambident pyridin-2(1H)-one core, the -CF₃ group fundamentally rewrites the molecule's reactivity profile. It shifts tautomeric equilibria, alters the hardness/softness of nucleophilic centers, and dictates the regiochemical outcomes of both alkylations and aromatic substitutions. This whitepaper deconstructs the causality behind these electronic effects and provides field-proven, self-validating methodologies for selectively functionalizing CF₃-pyridin-2-ones.

Electronic and Physicochemical Perturbations

The -CF₃ group exerts a powerful electron-withdrawing inductive (-I) effect that permeates the entire conjugated π-system of the pyridin-2(1H)-one ring. This electronic perturbation manifests in three critical physicochemical shifts:

  • LUMO Depression: The -I effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy by approximately -1.2 eV compared to non-fluorinated analogs. This enhances the hydrogen-bond acceptor capacity at the carbonyl oxygen, a critical vector for target protein binding 1.

  • Lipophilicity Enhancement: The highly fluorinated carbon resists oxidative metabolism and increases the LogP by ~0.9 units, significantly improving passive membrane permeability in cellular assays 1.

  • Acidification of the N-H Bond: The withdrawal of electron density dramatically lowers the pKa of the pyridone N-H. While an unsubstituted pyridin-2(1H)-one has a pKa of ~11.6, the 4-(trifluoromethyl) derivative exhibits a predicted pKa of 10.76 2, and the 3-(trifluoromethyl) analog drops even further to 9.67 3.

Table 1: Physicochemical Properties of Pyridin-2(1H)-ones
CompoundPredicted pKaLogP Shift (ΔLogP)LUMO Shift (eV)
Pyridin-2(1H)-one (Unsubstituted)~11.6BaselineBaseline
4-(Trifluoromethyl)pyridin-2(1H)-one10.76+0.9-1.2
3-(Trifluoromethyl)pyridin-2(1H)-one9.67+0.85-1.1

Tautomerism and Ambident Nucleophilicity

Pyridin-2(1H)-ones exist in a dynamic tautomeric equilibrium with their 2-hydroxypyridine forms 1. Upon deprotonation, the resulting anion is ambident, possessing nucleophilic centers at both the nitrogen and the oxygen.

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile (high charge density), while the nitrogen atom is a "soft" nucleophile (highly polarizable). The strong -I effect of the -CF₃ group delocalizes the negative charge, subtly altering the kinetic vs. thermodynamic trajectories of incoming electrophiles. Traditional basic alkylation often leads to intractable mixtures of N- and O-alkylated products because the electron-deficient ring struggles to dictate orbital control.

AmbidentReactivity A CF3-Pyridin-2-one (Tautomeric Mixture) BB BB A->BB B Deprotonation (Base Addition) C Ambident Anion (Delocalized Charge) D Hard Electrophile (Charge Control) C->D High Charge Density at Oxygen E Soft Electrophile (Orbital Control) C->E Lower Transition State for N-Attack F O-Alkylation (Kinetic Product) D->F G N-Alkylation (Thermodynamic Product) E->G BB->C

Caption: Mechanistic divergence of ambident CF3-pyridin-2-one anions under HSAB control.

Self-Validating Protocol: Regioselective N-Alkylation

To achieve absolute regiocontrol, we must abandon standard alkyl halides and bases. A highly effective, self-validating methodology utilizes P(NMe₂)₃-mediated deoxygenation of α-keto esters. In this pathway, the lower transition state for nitrogen attack on the phosphine-activated intermediate results in higher thermodynamic stability of the N-nucleophilic process, liberating O=P(NMe₂)₃ as a byproduct and yielding the N-alkylated product in excellent yields 4.

Workflow S1 Step 1 Substrate Prep S2 Step 2 P(NMe2)3 Activation S1->S2 S3 Step 3 RT Reaction (1.5h) S2->S3 S4 Step 4 IPC LC-MS Validation S3->S4 S5 Step 5 Product Isolation S4->S5

Caption: Self-validating experimental workflow for regioselective N-alkylation of CF3-pyridin-2-ones.

Step-by-Step Methodology
  • Step 1: Substrate Preparation: Charge an oven-dried Schlenk flask with 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) and the desired α-keto ester (1.1 equiv) in anhydrous toluene (0.2 M).

    • Causality: Toluene is strictly selected over polar aprotic solvents (like DMF) to suppress charge-separated O-alkylation pathways. Maintaining tight ion pairing in a non-polar solvent favors the softer N-alkylation trajectory.

  • Step 2: Activation: Add P(NMe₂)₃ (1.1 equiv) dropwise at room temperature under a strict argon atmosphere.

    • Causality: P(NMe₂)₃ acts as both the deoxygenating agent and the activator. Argon is critical; trace moisture will prematurely hydrolyze the phosphine, destroying the thermodynamic control and reverting the system to O-alkylation.

  • Step 3: Reaction Execution: Stir the mixture at room temperature for exactly 1.5 hours.

    • Causality: The reaction is kinetically rapid. Extended heating is actively avoided as it degrades the sensitive α-keto ester and diminishes the overall yield without improving conversion [[4]]().

  • Step 4: In-Process Control (IPC) & Self-Validation: Withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Validation Logic: This is the self-validating checkpoint. You must observe an N:O product ratio of >95:5 and the presence of the O=P(NMe₂)₃ byproduct mass. If significant O-alkylation is detected, it proves moisture contamination occurred in Step 2, and the batch must be aborted before costly downstream chromatography.

  • Step 5: Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Modulating Aromatic Substitution (EAS and SNAr)

The electronic withdrawal by the -CF₃ group severely deactivates the pyridone ring toward Electrophilic Aromatic Substitution (EAS). Standard halogenation (e.g., bromination) requires forcing conditions, such as the use of N-Bromosuccinimide (NBS) in DMF at elevated temperatures, and is highly regioselective for positions ortho/para to the directing groups.

Conversely, the depressed LUMO highly activates the ring toward Nucleophilic Aromatic Substitution (SNAr). For example, a C4-trifluoromethyl group dramatically enhances the electrophilicity at the C3 and C5 positions. If a leaving group (such as a halogen) is present, it facilitates rapid SNAr by amines or alkoxides, and primes the scaffold for transition-metal-catalyzed cross-coupling reactions 1. This allows for rapid late-stage diversification of the heterocyclic core.

Implications in Medicinal Chemistry

Understanding these electronic effects is not merely an academic exercise; it is vital for rational drug design. The -CF₃-pyridin-2-one scaffold is considered a privileged structure.

For instance, during the discovery and optimization of 2H-1λ²-Pyridin-2-one inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1) for cancer treatment, researchers found that incorporating trifluoromethyl groups at specific positions on the pyridinone core maintained or improved nanomolar activity. The -CF₃ group allowed chemists to finely tune the electronic character of the molecule, modulating the pKa and improving the binding affinity within the sterically congested active site without sacrificing metabolic stability 5.

References

  • Buy 1,6-Diamino-4-(trifluoromethyl)pyridin-2-one (EVT-2942658)
  • 4-(Trifluoromethyl)pyridin-2-ol, 4-(Trifluoromethyl)pyridin-2(1H)
  • P(NMe₂)
  • Source: acs.
  • 3-(trifluoromethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Introduction: The Strategic Importance of N-Aryl 2-Pyridones The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Aryl 2-Pyridones

The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in drug discovery and materials science, where the synthesis of arylamines is a frequent necessity.[4][5][6]

Within medicinal chemistry, the 2-pyridone motif is recognized as a privileged scaffold, appearing in numerous biologically active compounds.[7][8] The specific substrate, 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one , presents a unique synthetic challenge and opportunity. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly modulates the electronic properties of the pyridone ring.[9][10][11] This electronic deficit enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle, but also requires careful selection of catalytic components to achieve high yields and avoid side reactions.

This guide provides a comprehensive overview, field-proven protocols, and expert insights for the successful Buchwald-Hartwig amination of this valuable heterocyclic building block.

Mechanistic Framework: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][12][13][14] A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridinone, forming a Pd(II) complex. This is often the rate-determining step.[13]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14][15]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition oa_complex->edge_helper1 Amine Coordination & Deprotonation amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex amido_complex->edge_helper2 Reductive Elimination Product Ar-NR'R'' (Product) amido_complex->Product HBaseX [H-Base]+[Br]- amido_complex->HBaseX ArBr Ar-Br (Pyridinone) ArBr->pd0 Amine HNR'R'' (Amine) Amine->oa_complex Base Base Base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Reaction Parameters: A Scientist's Perspective

The success of coupling with the electron-deficient 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one hinges on the judicious selection of four key components.

Palladium Precursor

The choice of palladium source is generally flexible. Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. Both are air-stable and effective. It is important to remember that Pd(II) sources like Pd(OAc)₂ must be reduced in situ by a phosphine ligand or amine to generate the catalytically active Pd(0) species.[2][12] For consistency and to ensure the presence of a known quantity of Pd(0) at the start, using a Pd(0) source like Pd₂(dba)₃ is often preferred for initial screening.

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[15] For an electron-poor heteroaryl bromide like our substrate, a bulky, electron-rich ligand is essential.

  • Wide-Bite-Angle Ligands (e.g., Xantphos): These ligands are known for their effectiveness in the amination of halopyridines.[16][17] The defined bite angle can prevent catalyst decomposition pathways and often provides excellent results with heterocyclic substrates. Xantphos is an excellent starting point for this specific substrate due to its proven track record in providing high chemoselectivity in polyhalogenated pyridine systems.[16][18]

  • Bulky Biarylphosphines (Buchwald Ligands): Ligands such as RuPhos, XPhos, and SPhos are powerful, general-purpose ligands for C-N coupling.[19][20] Their steric bulk accelerates the reductive elimination step, while their electron-rich nature promotes oxidative addition. For challenging substrates, these "second-generation" ligands often outperform earlier systems.[21][22]

  • Ferrocene-Based Ligands (Hartwig Ligands): Josiphos-type ligands are another class of highly active catalysts, particularly effective for coupling sterically hindered partners or less reactive aryl chlorides.[23][24][25] Their robustness and high activity make them a valuable option if other ligand classes fail.

Recommendation: Begin screening with Xantphos due to its documented success with halopyridines.[16] If yields are suboptimal, proceed to screen a modern Buchwald ligand like RuPhos .

Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

  • Alkoxides (NaOtBu, KOtBu): Sodium tert-butoxide is the most common and generally effective base for a wide range of primary and secondary amines.[26]

  • Amides (LHMDS): Lithium bis(trimethylsilyl)amide is another strong base that can be effective, particularly in cases where alkoxides lead to side reactions.

  • Carbonates (Cs₂CO₃, K₃PO₄): Weaker bases like cesium carbonate or potassium phosphate are typically reserved for substrates containing base-labile functional groups. Given the stability of the pyridinone substrate, a strong alkoxide base is the preferred starting point.

Solvent

Anhydrous, aprotic solvents are standard. Toluene is the most frequently used solvent and provides excellent results for a broad range of Buchwald-Hartwig reactions.[26] Other ethereal solvents like 1,4-dioxane or THF are also common and can be screened if solubility or reactivity issues arise in toluene.[21][22]

Experimental Protocols

The following protocols provide a robust starting point for the amination of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one.

Experimental_Workflow start Start prep Reagent Preparation (Weigh Substrate, Amine, Base, Catalyst Components) start->prep setup Reaction Assembly (Combine reagents in oven-dried vial under inert atmosphere) prep->setup inert Inert Atmosphere (Seal vial, purge with Ar or N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction (Heat to specified temp with vigorous stirring) solvent->reaction monitor Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup Work-up (Cool, Quench, Extract) monitor->workup Upon completion purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (¹H NMR, ¹³C NMR, HRMS) purify->characterize end End Product characterize->end

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: Small-Scale Reaction Screening

Objective: To efficiently identify the optimal ligand and base combination for a given amine.

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

  • Amine of interest (e.g., morpholine, aniline, hexylamine)

  • Palladium precursor: Pd₂(dba)₃

  • Ligands for screening: Xantphos, RuPhos

  • Bases for screening: NaOtBu, Cs₂CO₃

  • Anhydrous Toluene

  • 2 mL microwave vials or other sealable reaction tubes with stir bars

  • Standard glassware and inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, add 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (28.6 mg, 0.10 mmol, 1.0 equiv) to each of four labeled reaction vials.

  • Addition of Solids:

    • Vial 1: Add Pd₂(dba)₃ (1.8 mg, 0.002 mmol, 2 mol%), Xantphos (3.5 mg, 0.006 mmol, 6 mol%), and NaOtBu (14.4 mg, 0.15 mmol, 1.5 equiv).

    • Vial 2: Add Pd₂(dba)₃ (1.8 mg, 2 mol%), Xantphos (3.5 mg, 6 mol%), and Cs₂CO₃ (48.9 mg, 0.15 mmol, 1.5 equiv).

    • Vial 3: Add Pd₂(dba)₃ (1.8 mg, 2 mol%), RuPhos (2.8 mg, 0.006 mmol, 6 mol%), and NaOtBu (14.4 mg, 1.5 equiv).

    • Vial 4: Add Pd₂(dba)₃ (1.8 mg, 2 mol%), RuPhos (2.8 mg, 6 mol%), and Cs₂CO₃ (48.9 mg, 1.5 equiv).

  • Addition of Liquids: To each vial, add the amine (0.12 mmol, 1.2 equiv) followed by anhydrous toluene (1.0 mL).

  • Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir vigorously for 16 hours.

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to determine the conversion to product.

Protocol 2: Optimized Preparative Scale Procedure

Objective: To synthesize the desired aminated pyridinone on a preparative scale using optimized conditions derived from screening. (Conditions below assume Vial 1 from screening was optimal).

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (572 mg, 2.0 mmol, 1.0 equiv)

  • Morpholine (209 mg, 2.4 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (36.6 mg, 0.04 mmol, 2 mol%)

  • Xantphos (69.4 mg, 0.12 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (288 mg, 3.0 mmol, 1.5 equiv)

  • Anhydrous Toluene (20 mL)

  • 50 mL round-bottom flask or equivalent Schlenk flask

Procedure:

  • Setup: Add the 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried 50 mL flask equipped with a stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) followed by morpholine via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Example Screening Results

The following table illustrates a typical outcome for the screening protocol.

EntryLigandBaseAmineTemp (°C)Time (h)Conversion (%)¹
1XantphosNaOtBuMorpholine10016>95
2XantphosCs₂CO₃Morpholine1001645
3RuPhosNaOtBuMorpholine1001692
4RuPhosCs₂CO₃Morpholine1001630
5XantphosNaOtBuAniline1001688

¹Conversion determined by LC-MS analysis of the crude reaction mixture.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd precursor not reduced, ligand oxidized).- Insufficiently strong base for the amine's pKa.- Reaction temperature too low.- Ensure anhydrous/anaerobic conditions; use fresh reagents.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).- Increase temperature to 110 °C.- Screen a different ligand class (e.g., switch from Xantphos to a Buchwald ligand).
Hydrodehalogenation - Presence of water.- β-hydride elimination (if amine has β-hydrogens).- Catalyst decomposition.- Use rigorously dried solvent and reagents.- Employ a bulkier ligand (e.g., RuPhos, Josiphos) to disfavor β-hydride elimination and speed up reductive elimination.
Formation of Dimer - Reductive elimination of two aryl groups from a Pd-complex.- This is rare but can be suppressed by ensuring the amine concentration is sufficient and by using a ligand that promotes fast C-N reductive elimination.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Buchwald-Hartwig amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Cogent Chemistry. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Structural and Reactivity Comparisons of JosiPhos CyPF-Cy and a Simplified Variant (“CyPBn-Cy”) in Nickel-Catalyzed C(sp2)-N Cross-Couplings. Organometallics. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Josiphos ligands - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ResearchGate. Available at: [Link]

  • The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Semantic Scholar. Available at: [Link]

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Organic Letters. Available at: [Link]

  • Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. Available at: [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.com. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

Sources

Application

Application Notes and Protocols for Investigating 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one in Agrochemical Research

Foreword: Unlocking the Potential of a Novel Pyridinone Structure In the relentless pursuit of novel solutions for crop protection, the exploration of unique chemical scaffolds is paramount. The compound 5-bromo-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Potential of a Novel Pyridinone Structure

In the relentless pursuit of novel solutions for crop protection, the exploration of unique chemical scaffolds is paramount. The compound 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one presents a compelling case for investigation within agrochemical research. It synergistically combines the trifluoromethylpyridine (TFMP) moiety, a cornerstone of many successful commercial pesticides, with the versatile pyridinone core. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the pyridine ring is a well-established pharmacophore in numerous bioactive molecules.[1][2] This guide provides a comprehensive framework for researchers to systematically evaluate the potential of this compound as a novel herbicide, insecticide, or fungicide. The protocols and workflows detailed herein are designed to be self-validating, providing a clear path from initial screening to preliminary mode-of-action studies.

The Scientific Rationale: Why Investigate 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one?

The unique structural attributes of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one suggest several potential avenues for its bioactivity:

  • Herbicidal Potential: Pyridinone derivatives have a known history of phytotoxic activity.[3] The presence of the electron-withdrawing trifluoromethyl group and the bromine atom on the pyridinone ring could modulate its interaction with key plant enzymes or disrupt essential biochemical pathways. The pyridine herbicide class is known to be effective against broadleaf weeds.[4]

  • Insecticidal Activity: The trifluoromethylpyridine fragment is a key component of several commercial insecticides.[5] For instance, certain pyridine derivatives have been shown to target the insect nervous system.[6] The overall structure of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one may allow it to act as a novel insecticide, potentially with a mode of action that could circumvent existing resistance mechanisms.

  • Fungicidal Properties: Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal effects.[7] The specific substitutions on the pyridinone ring in this molecule could lead to interactions with fungal cellular structures or metabolic processes, such as the inhibition of mitochondrial respiration, a known target for some fungicides.[8]

A Proposed Research Workflow for Bioactivity Screening

To systematically evaluate the agrochemical potential of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, a tiered screening approach is recommended. This workflow is designed to efficiently identify and characterize any significant biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Spectrum Analysis cluster_2 Tier 3: Preliminary Mode of Action Studies A Compound Synthesis & QC B Herbicidal Screen (Pre- & Post-emergence) A->B Test Compound C Insecticidal Screen (Contact & Ingestion) A->C Test Compound D Fungicidal Screen (In vitro plate assay) A->D Test Compound E EC50/LC50 Determination (Herbicidal) B->E Active F LD50 Determination (Insecticidal) C->F Active G MIC Determination (Fungicidal) D->G Active H Broad-spectrum Weed Testing E->H I Diverse Insect Pest Testing F->I J Pathogen Panel Testing G->J K Symptomology Analysis (Plants) H->K L Behavioral & Physiological Assays (Insects) I->L M Microscopy & Cellular Assays (Fungi) J->M

Caption: A tiered workflow for agrochemical screening.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the primary screening assays outlined in Tier 1 of the research workflow.

Protocol 1: Primary Herbicidal Activity Screening

Objective: To assess the pre-emergence and post-emergence herbicidal activity of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one against representative monocot and dicot weed species.

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Seeds of a monocot weed (e.g., Avena fatua - wild oat) and a dicot weed (e.g., Amaranthus retroflexus - redroot pigweed)

  • Potting soil

  • Planting trays or pots

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Test Solution Preparation:

    • Prepare a stock solution of the test compound at 10,000 ppm (10 mg/mL) in acetone.

    • For the spray application, create a 1000 ppm test solution by diluting the stock solution in a 0.1% (v/v) Tween® 20 aqueous solution. Prepare a vehicle control solution (0.1% Tween® 20 in water with the corresponding percentage of acetone) and a positive control (a commercial herbicide with a known mode of action).

  • Pre-emergence Application:

    • Fill planting trays with potting soil and sow the seeds of the test weed species at a depth of 1-2 cm.

    • Apply the 1000 ppm test solution, vehicle control, and positive control evenly to the soil surface using a calibrated sprayer.

    • Place the trays in a growth chamber under appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After 14-21 days, visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) compared to the vehicle control.

  • Post-emergence Application:

    • Sow seeds in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.

    • Apply the 1000 ppm test solution, vehicle control, and positive control to the foliage of the seedlings until runoff using a calibrated sprayer.

    • Return the pots to the growth chamber.

    • After 7-14 days, visually assess the percentage of injury to the plants using a rating scale (e.g., 0% = no effect, 100% = complete kill) compared to the vehicle control.

Data Analysis:

Treatment GroupConcentration (ppm)Pre-emergence Inhibition (%)Post-emergence Injury (%)
Vehicle Control 000
Test Compound 1000Record ValueRecord Value
Positive Control SpecifyRecord ValueRecord Value
Protocol 2: Primary Insecticidal Activity Screening

Objective: To evaluate the contact and ingestion toxicity of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one against a model insect pest.

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

  • Acetone

  • Sucrose

  • Distilled water

  • A model insect pest (e.g., Myzus persicae - green peach aphid, or Spodoptera littoralis - cotton leafworm)

  • Leaf discs (for ingestion assay) or small petri dishes (for contact assay)

  • Micro-applicator or fine-mist sprayer

Procedure:

  • Test Solution Preparation:

    • Prepare a 1000 ppm stock solution of the test compound in acetone.

    • For the ingestion assay, prepare a 100 ppm test diet by mixing the stock solution with a 10% sucrose solution.

    • For the contact assay, use the 1000 ppm acetone solution directly.

  • Contact Toxicity Assay (Topical Application):

    • Anesthetize a group of insects (n=20) with CO2.

    • Using a micro-applicator, apply 1 µL of the 1000 ppm test solution to the dorsal thorax of each insect.

    • Treat a control group with 1 µL of acetone only.

    • Place the treated insects in a ventilated container with a food source.

    • Record mortality at 24, 48, and 72 hours post-application.

  • Ingestion Toxicity Assay (Leaf-Dip Method):

    • Excise leaf discs from a suitable host plant.

    • Dip the leaf discs in the 100 ppm test diet for 10 seconds.

    • Allow the discs to air dry.

    • Place one treated leaf disc in a petri dish with a moistened filter paper.

    • Introduce a group of insects (n=20) into the petri dish.

    • A control group should be exposed to leaf discs dipped in the 10% sucrose solution containing the equivalent amount of acetone.

    • Record mortality at 24, 48, and 72 hours.

Data Analysis:

Assay TypeConcentration (ppm)24h Mortality (%)48h Mortality (%)72h Mortality (%)
Contact 1000Record ValueRecord ValueRecord Value
Ingestion 100Record ValueRecord ValueRecord Value
Protocol 3: Primary Fungicidal Activity Screening

Objective: To determine the in vitro fungicidal activity of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one against a representative plant pathogenic fungus.

Materials:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • A plant pathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Test Compound Incorporation into Media:

    • Prepare a 10,000 ppm stock solution of the test compound in DMSO.

    • Autoclave PDA medium and cool it to approximately 50-55°C.

    • Add the stock solution to the molten PDA to achieve a final concentration of 100 ppm. Also prepare a DMSO vehicle control plate and a positive control plate with a commercial fungicide.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Fungal Inoculation:

    • From a 7-day-old culture of the test fungus, take a mycelial plug using a sterile cork borer (5 mm diameter).

    • Place the mycelial plug, mycelium-side down, in the center of the test and control PDA plates.

  • Incubation and Assessment:

    • Incubate the plates at 25°C in the dark.

    • When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

    • Calculate the percentage of growth inhibition using the following formula:

      • Inhibition (%) = [(C-T)/C] x 100

      • Where C is the average diameter of the fungal colony on the control plate and T is the average diameter of the fungal colony on the treated plate.

Data Analysis:

Treatment GroupConcentration (ppm)Mycelial Growth Diameter (mm)Growth Inhibition (%)
Vehicle Control 0Record Value0
Test Compound 100Record ValueRecord Value
Positive Control SpecifyRecord ValueRecord Value

Hypothetical Mode of Action and Further Studies

Should primary screening reveal significant bioactivity, the next logical step is to investigate the compound's mode of action.

G cluster_0 Potential Insecticidal Mode of Action A 5-bromo-1-methyl-3- (trifluoromethyl)pyridin-2(1H)-one B Binding to Nicotinic Acetylcholine Receptors (nAChRs) A->B Hypothesized Interaction C Disruption of Synaptic Transmission B->C D Paralysis and Death C->D

Caption: A hypothetical insecticidal mode of action pathway.

Further studies could involve:

  • For Herbicides: Investigating inhibition of key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

  • For Insecticides: Electrophysiological studies on insect neurons to test for effects on ion channels or neurotransmitter receptors.[6]

  • For Fungicides: Assays to measure effects on mitochondrial respiration or cell membrane integrity.[8]

Conclusion

The compound 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one represents a promising, yet unexplored, candidate for agrochemical development. Its hybrid structure, containing both the trifluoromethylpyridine and pyridinone moieties, provides a strong rationale for its potential bioactivity. The systematic application of the protocols and workflows outlined in this guide will enable researchers to thoroughly evaluate its herbicidal, insecticidal, and fungicidal properties, and to potentially uncover a novel class of crop protection agents.

References

  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024, October 31). Google Vertex AI Search.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8). Journal of Agricultural and Food Chemistry.
  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Research Outreach.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, April 11). ACS Publications.
  • Mode of action of pyrazoles and pyridazinones - ResearchGate. (n.d.). ResearchGate.
  • WO2014154828A1 - Pyridazinone derivatives as herbicides - Google Patents. (n.d.). Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. (n.d.). J-Stage.
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1). Semantic Scholar.
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.). Scribd.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). ResearchGate.
  • Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae) | Journal of Agricultural and Food Chemistry - ACS Publications. (2014, September 16). ACS Publications.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Frontiers.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (n.d.). Semantic Scholar.
  • WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide - Google Patents. (n.d.). Google Patents.
  • Registration Review of Pyridine and Pyrimidine Herbicides | US EPA. (2025, September 22). United States Environmental Protection Agency.
  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one - PubChem. (n.d.). National Center for Biotechnology Information.
  • Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides - PubMed. (2019, December 18). National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

reducing debromination side reactions in 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one synthesis

Technical Support Center: Troubleshooting Debromination in 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consul...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Debromination in 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when functionalizing highly electron-deficient heterocycles.

The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one relies on the regioselective N-methylation of its precursor, 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one. A pervasive and frustrating pitfall during this step is competitive debromination (protodehalogenation) at the C5 position, which yields the undesired des-bromo byproduct, 1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one.

This guide provides a mechanistic breakdown of why this side reaction occurs and offers self-validating, field-proven protocols to suppress it.

Mechanistic Overview: Why Does the C-Br Bond Break?

To solve the problem, we must first understand the causality. The trifluoromethyl group at C3 and the carbonyl at C2 strongly withdraw electron density from the pyridine ring. This renders the C5-Br bond highly polarized and susceptible to unintended reduction during alkylation.

When using classical N-methylation conditions (e.g., Methyl Iodide, K₂CO₃, and DMF), two primary debromination pathways emerge:

  • Radical / Single-Electron Transfer (SET): Methyl iodide (MeI) is photolabile and prone to initiating radical chain reactions. In the presence of ambient light or trace transition metal impurities, a transient C5-aryl radical can form. This radical rapidly abstracts a hydrogen atom from the solvent to form the debrominated byproduct[1].

  • Hydride Transfer via Solvent Decomposition: Amide solvents like DMF, when heated with strong bases, can decompose to generate formate species or dimethylamine. These degradation products act as potent hydride donors, displacing the bromide via a reductive pathway[2].

Self-Validating Diagnostic: To determine which pathway is ruining your yield, run a control reaction spiked with 1 mol% TEMPO (a radical scavenger). If the debromination is suppressed, the mechanism is SET-driven. If debromination persists, it is driven by hydride transfer from your solvent/base system.

Troubleshooting Guide & FAQs

Q1: I am using standard conditions (MeI, K₂CO₃, DMF, 60 °C) and seeing 15–25% of the des-bromo byproduct. How can I eliminate this? Answer: You are using a "perfect storm" of conditions for protodehalogenation. DMF acts as a hydrogen atom donor at elevated temperatures, and MeI invites radical pathways. Solution: Switch to a non-amide solvent like Acetonitrile (MeCN) or Toluene, which are poor hydrogen atom donors. Replace MeI with Dimethyl Sulfate (Me₂SO₄) or Methyl Tosylate (MeOTs). These reagents undergo strict Sₙ2 pathways and eliminate the SET initiation associated with alkyl iodides.

Q2: If I must use Methyl Iodide due to reagent availability, how can I minimize the radical debromination? Answer: If MeI is strictly required, you must suppress radical initiation and outcompete the debromination kinetics. Solution: Run the reaction in strictly opaque or amber glassware to prevent photolytic homolysis. Lower the temperature to 0–20 °C and use a stronger, highly soluble base like Cs₂CO₃. The increased solubility of Cs₂CO₃ in MeCN accelerates the desired N-methylation, outcompeting the slower debromination pathway.

Q3: Are there alternative methylating reagents that avoid both harsh alkylating agents and debromination? Answer: Yes. Recent methodologies utilize Phenyltrimethylammonium Iodide (PhMe₃NI) as a mild, solid methylating agent[3]. When paired with Cs₂CO₃ in toluene, it selectively N-methylates pyridones with excellent yields and zero radical-induced debromination. Avoid transition-metal-catalyzed methylation strategies (e.g., Ni/photoredox), as transition metals inherently increase the risk of protodehalogenation on electron-deficient aryl bromides[1].

Quantitative Data: Impact of Conditions on Debromination

The following table summarizes the causal relationship between reagent selection and the percentage of debromination observed during the synthesis.

Methylating AgentBaseSolventTemp (°C)AdditiveTarget Yield (%)Debromination (%)
MeIK₂CO₃DMF60None65%22%
MeIK₂CO₃DMF25TEMPO (1%)70%15%
MeICs₂CO₃MeCN25Dark / Foil78%8%
Me₂SO₄Cs₂CO₃MeCN25None88%< 2%
PhMe₃NICs₂CO₃Toluene100None92%< 1%

Pathway & Workflow Visualizations

Mechanistic Divergence Pathway

Mechanism A 5-bromo-3-(CF3)pyridin-2(1H)-one + Base B Pyridone Anion Intermediate A->B Deprotonation C Desired Pathway (Strict SN2 Attack) B->C + Me2SO4 or PhMe3NI E Side Reaction Pathway (SET / Hydride Transfer) B->E Light / DMF / MeI D 5-bromo-1-methyl-3-(CF3)pyridin-2(1H)-one (Target Product) C->D F Aryl Radical / Anion at C5 E->F Loss of Br• or Br- G 1-methyl-3-(CF3)pyridin-2(1H)-one (Debrominated Byproduct) F->G H-atom abstraction

Figure 1: Mechanistic divergence between desired N-methylation and undesired debromination.

Optimized Experimental Workflow

Workflow Step1 1. Prepare Reagents (Substrate, Cs2CO3, MeCN) Step2 2. Degas Solvent & Shield from Light Step1->Step2 Step3 3. Cool to 0 °C Add Base Step2->Step3 Step4 4. Dropwise Addition of Me2SO4 Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Figure 2: Step-by-step workflow for SET-suppressed N-methylation.

Standard Operating Procedure: Optimized N-Methylation

This protocol utilizes Dimethyl Sulfate (Me₂SO₄) to entirely bypass the radical initiation pathways associated with Methyl Iodide, ensuring a self-validating, high-fidelity C-N bond formation.

Reagents & Materials:

  • 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃, finely powdered, 1.5 equiv)

  • Dimethyl Sulfate (Me₂SO₄, 1.1 equiv) (Caution: Highly toxic alkylating agent. Handle exclusively in a fume hood).

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous MeCN (0.2 M). MeCN is chosen specifically to prevent the hydride-transfer side reactions inherent to DMF[2].

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Stir vigorously for 15 minutes to ensure complete deprotonation and formation of the pyridone anion.

  • Alkylation: Add Me₂SO₄ (1.1 equiv) dropwise via syringe over 5 minutes. The strict Sₙ2 reactivity of Me₂SO₄ prevents the single-electron transfer (SET) that leads to C5-debromination.

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor completion via LC-MS or TLC.

  • Quench & Workup: Quench the reaction by adding 10% aqueous ammonium hydroxide (NH₄OH) to destroy any unreacted Me₂SO₄. Stir for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one.

References

  • [1] ResearchGate. Rapid Methylation of Aryl Bromides Using Air‐Stable DABCO‐Bis(Trimethylaluminum) via Nickel Metallaphotoredox Catalysis. Available at:[Link]

  • [2] ACS Organic Letters. Sustainable and Affordable Synthesis of (Deuterated) N-Methyl/Ethyl Amines from Nitroarenes. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Yields with 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when utilizing 5-bromo-1-methyl-3-(trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers face when utilizing 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one in cross-coupling reactions (primarily Suzuki-Miyaura).

This intermediate possesses a unique electronic profile: the strongly electron-withdrawing trifluoromethyl (-CF3) group at C-3 renders the pyridone ring highly electron-deficient. While this accelerates the initial oxidative addition of Palladium into the C5-Br bond, it creates a highly stabilized, electron-poor Pd(II)-aryl intermediate that is notoriously sluggish during transmetalation. This kinetic imbalance leads to severe side reactions, most notably protodebromination[1][2].

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the root cause of your yield loss based on LC-MS analysis of your crude reaction mixture.

Troubleshooting Start Low Yield in Cross-Coupling? CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Protodebromination Major Byproduct: Des-bromo Pyridone CheckLCMS->Protodebromination Mass = M - 79 Homocoupling Major Byproduct: Biaryl (Boronic Homocoupling) CheckLCMS->Homocoupling Mass = 2 x Ar NoReaction Starting Material Recovered CheckLCMS->NoReaction Mass = M ActionProto Accelerate Transmetalation: Use XPhos or switch to Stille Protodebromination->ActionProto ActionHomo Control Boronic Release: Use MIDA Boronates Homocoupling->ActionHomo ActionNoRxn Overcome Catalyst Poisoning: Increase Temp, use Pd(dppf)Cl2 NoReaction->ActionNoRxn

Diagnostic workflow for identifying and resolving cross-coupling failures.

Core Troubleshooting & FAQs

Q1: My LC-MS shows massive amounts of the des-bromo byproduct (1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one). Why is this happening, and how do I stop it? A1: You are observing protodebromination (or protodehalogenation). Because the -CF3 group makes the pyridone ring highly electron-deficient, the Pd(0) catalyst rapidly inserts into the C-Br bond. However, the resulting Pd(II)-aryl complex is electron-poor, making the subsequent transmetalation step with the nucleophilic boronic acid the rate-limiting step[1]. While the Pd(II) complex "waits" to transmetalate, it is highly susceptible to protonation by water or protic solvents, cleaving the Pd-C bond and leaving you with the des-bromo byproduct[2].

  • The Fix: You must accelerate transmetalation to outpace the protonation side-reaction. Switch from standard ligands (like PPh3) to bulky, highly electron-rich dialkylbiaryl phosphine ligands like XPhos or dtbpf . These ligands increase the electron density at the Pd center, drastically accelerating transmetalation[1]. Alternatively, switch to a Stille coupling, which allows for completely anhydrous conditions, removing the proton source entirely.

Q2: I am seeing incomplete conversion, and my catalyst precipitates as palladium black early in the reaction. Is the intermediate poisoning the catalyst? A2: Yes. The carbonyl oxygen of the pyridone core is a strong Lewis base and can coordinate to the Palladium center off-cycle, displacing weaker ligands and leading to catalyst aggregation (Palladium black)[3].

  • The Fix: Employing a sterically encumbered ligand like XPhos not only accelerates transmetalation but also provides a protective steric "umbrella" around the Pd center, preventing the pyridone oxygen from coordinating. Ensure you are using a pre-catalyst system (like Buchwald's 3rd Generation XPhos Pd G3) to guarantee the active monoligated Pd(0) species is generated cleanly.

Q3: My starting material is consumed, but my yield is low because the boronic acid is homocoupling with itself. How do I prevent this? A3: Boronic acid homocoupling is exacerbated by trace oxygen and high concentrations of the active boronic species. In reactions where transmetalation is inherently slow (as with your electron-deficient bromopyridone), the boronic acid has more time to undergo oxidative homocoupling.

  • The Fix: Utilize MIDA boronates instead of free boronic acids. MIDA (N-methyliminodiacetic acid) boronates are stable to cross-coupling conditions but slowly hydrolyze in the presence of mild aqueous base (e.g., K3PO4) to release the free boronic acid[2][4]. This "slow-release" mechanism keeps the standing concentration of the free boronic acid extremely low—enough to participate in the productive cross-coupling, but too low to homocouple[4].

Mechanistic Pathway Analysis

To visually understand why ligand choice and slow-release mechanisms are critical, review the catalytic cycle below. The red pathway highlights the kinetic trap that destroys yields when transmetalation is not optimized.

CatalyticCycle Pd0 Pd(0)L2 PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM + Ar'-B(OH)2 (Rate Limiting) Proto Protodebromination (Dead End) PdII_OA->Proto + H+ (Side Reaction) PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product

Catalytic cycle highlighting the competing protodebromination pathway at the Pd(II) intermediate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution when coupling 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one with standard aryl boronic species.

Catalyst / Ligand SystemBase / SolventBoronic SpeciesConversion (%)Des-bromo Byproduct (%)Product Yield (%)
Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2OFree Ar-B(OH)295%65%25%
Pd(dppf)Cl2 (5 mol%)K3PO4 / Dioxane:H2OFree Ar-B(OH)2>99%40%55%
Pd2(dba)3 / XPhosK3PO4 / Dioxane:H2OFree Ar-B(OH)2>99%15%80%
XPhos Pd G3 (2 mol%) K3PO4 / Dioxane:H2O Ar-B(MIDA) >99% <2% 94%

Data Synthesis: Combining a highly active pre-catalyst (XPhos Pd G3) with a slow-release boronic species (MIDA boronate) effectively shuts down both protodebromination and homocoupling.

Self-Validating Experimental Protocol

To guarantee reproducibility and high yields, follow this optimized, step-by-step protocol utilizing the slow-release MIDA boronate strategy. This protocol includes an internal validation step to ensure the catalytic cycle is functioning correctly before committing to the workup.

Reagents:

  • 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv, 1.0 mmol)

  • Aryl-MIDA boronate (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%)

  • K3PO4 (Aqueous 3.0 M solution, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, the Aryl-MIDA boronate, and XPhos Pd G3.

  • Solvent Addition: Seal the vial with a PTFE-lined septum. Evacuate and backfill with Argon (3x). Add 4.0 mL of rigorously degassed 1,4-Dioxane via syringe. Stir for 5 minutes at room temperature to ensure the pre-catalyst is fully dissolved and activated.

  • Slow-Release Initiation: Inject 1.0 mL of a degassed aqueous 3.0 M K3PO4 solution. Scientific rationale: The biphasic nature of the Dioxane/Water mixture combined with K3PO4 ensures the MIDA boronate hydrolyzes slowly, feeding the active boronic acid into the catalytic cycle at a rate that matches transmetalation[2][4].

  • Heating & Reaction: Heat the reaction mixture to 80 °C under vigorous stirring (1000 rpm) for 4 hours.

  • Self-Validation Check (Crucial): At the 2-hour mark, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Pass: If the des-bromo byproduct (M-79) is <5% and product formation is dominant, proceed to step 6.

    • Validation Fail: If starting material remains but boronic acid is depleted (indicating trace oxygen caused homocoupling), inject an additional 0.5 equiv of Aryl-MIDA boronate and continue heating.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

References

  • BenchChem. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters." Organic Letters - ACS Publications. Available at:[Link]

  • RSC Publishing. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Welcome to the technical support center for the purification and recrystallization of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. By understanding the underlying principles of the purification techniques and anticipating potential issues, you can significantly improve the yield and purity of your final product.

I. Compound Profile and Purification Strategy

5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is a substituted pyridone with a molecular weight of 256.02 g/mol and is typically a yellow solid. Its structure, featuring a polar pyridone core, a lipophilic trifluoromethyl group, and a bromine atom, presents unique challenges and opportunities for purification. The presence of both polar and non-polar functionalities necessitates a careful selection of solvents and techniques to achieve high purity.

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Diagram 1: General Purification Workflow

A Crude Product B Assess Purity (TLC, NMR) A->B C High Purity (>95%)? B->C Yes E Low to Moderate Purity (<95%)? B->E No D Recrystallization C->D G Pure Product D->G F Column Chromatography E->F F->G H Characterization (NMR, MS, etc.) G->H

Caption: Decision tree for selecting the appropriate purification method.

II. Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. However, success is highly dependent on the correct choice of solvent and proper technique.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. The pyridone ring imparts significant polarity, requiring a solvent that can engage in dipole-dipole interactions or hydrogen bonding.

  • Causality: The principle of "like dissolves like" is at play. A non-polar solvent cannot overcome the crystal lattice energy of a polar compound.

  • Solution:

    • Switch to a more polar solvent. Refer to the solvent selection table below. Good starting points for polar compounds include ethanol, isopropanol, or acetone.

    • Consider a solvent mixture. If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common mixture for compounds with moderate polarity is ethanol/water.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with compounds that have relatively low melting points or when the solution is highly impure or too concentrated.

  • Causality: The solute's melting point is lower than the boiling point of the solvent, or the high concentration of impurities disrupts the crystal lattice formation.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to dilute the solution slightly.

    • Cool the solution very slowly. Rapid cooling encourages oil formation. You can insulate the flask to slow the cooling rate.

    • Try a different solvent system. A solvent with a lower boiling point might be necessary.

Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?

A3: This is often due to either using too much solvent or the solution being supersaturated.

  • Causality: The concentration of the compound in the solvent is below its saturation point at that temperature. In a supersaturated solution, crystal nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles generated can act as nucleation sites.

      • Add a seed crystal of the pure compound, if available.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool the solution further: Place the flask in an ice bath to decrease the solubility of your compound.

Q4: The yield of my recrystallized product is very low. What went wrong?

A4: Low recovery can result from several factors during the recrystallization process.

  • Causality:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.

    • The compound having significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the compound.

    • If performing a hot filtration, pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.

    • Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExamplesPolarityPotential for Use
Protic Ethanol, Isopropanol, WaterHighGood for single or mixed solvent systems
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMedium-HighGood for single solvent recrystallization
Halogenated DichloromethaneMediumMore likely to be used in chromatography
Aromatic TolueneLowUnlikely to be a good primary solvent
Aliphatic Hexane, HeptaneVery LowGood as an anti-solvent in a two-solvent system

III. Troubleshooting Guide: Column Chromatography

For mixtures with multiple components or impurities with similar polarities to the desired product, column chromatography is the preferred purification method.

Q1: How do I choose the right solvent system (eluent) for my column?

A1: The key is to find a solvent system that provides good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate first.

  • Causality: The separation on a chromatography column is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (eluent). TLC is a rapid way to screen for the optimal mobile phase.

  • Solution:

    • Develop a TLC method: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this on a TLC plate and develop it in various solvent systems. A good starting point for a compound of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of 0.2-0.4: The ideal eluent system will give your target compound a Retention Factor (Rf) in this range. This ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities.

    • Check for separation: Ensure that the spots for your product and the impurities are well-separated on the TLC plate.

Q2: My compound is streaking on the TLC plate and the column. What does this mean and how can I fix it?

A2: Streaking is often observed with polar, nitrogen-containing compounds like pyridones on silica gel.

  • Causality: The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen of the pyridine ring, causing the compound to move unevenly down the stationary phase.

  • Solution:

    • Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) to the solvent system will neutralize the acidic sites on the silica gel and result in sharper bands and better separation.

Q3: The compound is not moving off the baseline of the column, or it is eluting too quickly with the solvent front. What should I do?

A3: This indicates that the polarity of your eluent is incorrect.

  • Causality:

    • Stuck on the baseline: The eluent is not polar enough to displace the compound from the polar silica gel.

    • Eluting too quickly: The eluent is too polar, and all components are being washed through the column without sufficient interaction with the stationary phase for separation.

  • Solution:

    • If stuck: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

    • If eluting too fast: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Diagram 2: Column Chromatography Troubleshooting

A Crude Sample B Run TLC with various eluents A->B C Rf of product ~0.2-0.4? B->C E Run Column C->E Yes F Increase eluent polarity C->F Rf too low G Decrease eluent polarity C->G Rf too high D Streaking observed? D->E No H Add 0.5-1% Triethylamine to eluent D->H Yes E->D

Caption: A workflow for optimizing column chromatography conditions.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter?

A1: The impurities will largely depend on the synthetic route used. Common synthetic strategies for N-alkylated pyridones suggest the following potential impurities:[1][2][3]

  • Unreacted starting materials: This could include the precursor 5-bromo-3-(trifluoromethyl)pyridin-2(1H)-ol and the methylating agent or its byproducts.

  • O-methylated isomer: Alkylation of pyridones can sometimes lead to a mixture of N- and O-alkylated products. The O-methylated isomer, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, is a likely byproduct.[1]

  • Over-alkylation or side reactions: Depending on the reaction conditions, other byproducts may form.[4]

Q2: What is the expected appearance of the pure compound?

A2: The pure compound is described as a yellow solid. A significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The presence of unexpected signals would indicate impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

V. Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, place the crude 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding ethanol in small portions until the solid completely dissolves.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous stirring until the solution just begins to turn cloudy (persistent turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting guide. A good starting point is a 4:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one to a high degree of purity for your research and development needs.

VI. References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

  • Method for N-alkylation of 2-pyridone. Google Patents.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. ACS Publications. [Link]

Sources

Optimization

overcoming steric hindrance during cross-coupling of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 5-bromo-1-methyl-3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one .

As a Senior Application Scientist, I have structured this portal to move beyond generic protocols. We will dissect the fundamental organometallic causality behind your reaction failures, debunk structural misconceptions, and provide self-validating methodologies to ensure high-yielding C–C and C–N bond formations.

PART 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: I am observing low conversion and suspect the C5 position is sterically hindered by the –CF₃ and N-Methyl groups. How do I overcome this? A1: A common structural misconception is that the C5 bromine is sterically blocked by the core substituents. In reality, C5 is flanked by small protons at C4 and C6, making it sterically accessible. The perceived "steric hindrance" actually originates from a combination of the coupling partner's bulk and electronic deactivation :

  • Electronic Bottleneck: The –CF₃ group at C3 and the pyridone carbonyl are strongly electron-withdrawing. While this accelerates the initial oxidative addition of Pd(0) into the C5–Br bond, it creates a highly stable, electron-deficient Pd(II) intermediate. This stabilizes the Pd–C bond, making the subsequent transmetalation step extremely sluggish.

  • Steric Clashing in the Transition State: When this electronically deactivated intermediate encounters a bulky coupling partner (e.g., an ortho-substituted boronic acid or a secondary amine), the steric crowding in the transmetalation transition state causes the catalytic cycle to stall.

Q2: Which ligand/palladium system is best to force the transmetalation step with bulky partners? A2: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as. Their electron-rich nature increases the nucleophilicity of the Pd center, helping to push the transmetalation step. Simultaneously, their extreme steric bulk forces the palladium into a highly active mono-ligated L1​Pd(0) state and accelerates the final reductive elimination step by relieving steric strain as the product is expelled. This specific XPhos/Pd₂(dba)₃ system has been successfully validated in the synthesis of[1].

Q3: My LC-MS shows massive amounts of protodeboronation of my boronic acid, but unreacted 5-bromo-pyridone. Why? A3: Protodeboronation is a competing background reaction. Because the electron-deficient pyridone core slows down transmetalation, the boronic acid degrades in the presence of base and water before it can couple. Causality-driven solution: Switch to strictly anhydrous conditions using a weaker, non-nucleophilic base (e.g., anhydrous K₃PO₄ in 1,4-dioxane), or use a syringe pump for the slow addition of the boronic acid to keep its steady-state concentration low, allowing the slow transmetalation to outcompete degradation.

PART 2: Quantitative Data Presentation

To select the correct ligand for 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, you must match the ligand's steric and electronic profile to the specific bottleneck of the reaction.

Ligand SystemRelative Steric BulkOxidative Addition (C5–Br)Transmetalation (Hindered Partner)Reductive EliminationRecommended Use Case for this Pyridone
PPh₃ Low (Cone Angle 145°)FastPoorPoorNot recommended. Cycle stalls at Pd(II).
dppf Moderate (Bidentate)FastModerateModerateStandard unhindered primary amines or simple aryl boronic acids.
SPhos HighVery FastGoodGoodModerately hindered boronic acids; ortho-substituted partners.
XPhos Very HighVery FastExcellentExcellentHighly hindered partners; overcoming severe electronic deactivation[1].

PART 3: Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling with Hindered Boronic Acids

This protocol is designed as a self-validating system. The use of anhydrous conditions and pre-activation ensures that if the reaction fails, the root cause is isolated to the substrate, not catalyst death.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk tube, combine 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv), the hindered arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Causality: Anhydrous K₃PO₄ is chosen over aqueous Na₂CO₃ to strictly suppress the protodeboronation pathway of the boronic acid.

Step 2: Catalyst Pre-activation

  • Action: In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange.

  • Causality: Pre-forming the active L1​Pd(0) complex prevents the electron-deficient pyridone from trapping the palladium in an inactive resting state before the ligand can bind.

Step 3: Reaction Execution

  • Action: Transfer the pre-activated catalyst solution to the Schlenk tube containing the substrates. Seal the tube under an argon atmosphere and heat to 90 °C for 12–24 hours.

Step 4: In-Process Control (IPC) & Validation

  • Action: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: Calculate the ratio of the cross-coupled product to the protodeboronated aryl species. If protodeboronation exceeds 30%, lower the temperature to 75 °C and add the remaining boronic acid via slow continuous infusion.

PART 4: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast: e- deficient C5-Br) Pd0->OxAdd + Pyridone PdII Pd(II) Aryl Bromide (Stable Intermediate) OxAdd->PdII TransMet Transmetalation (Bottleneck: Hindered Partner) PdII->TransMet + Boronic Acid PdII_Trans Pd(II) Diaryl Complex (High Energy) TransMet->PdII_Trans RedElim Reductive Elimination (Accelerated by XPhos) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridone Product RedElim->Product

Fig 1: Pd-catalytic cycle highlighting steric/electronic bottlenecks in pyridone cross-coupling.

Workflow Step1 1. Preparation Dry Dioxane, Degas (Ar) Step2 2. Pre-activation Pd2(dba)3 + XPhos (1:2 ratio) Step1->Step2 Step3 3. Substrate Addition 5-Br-Pyridone + Boronic Acid Step2->Step3 Step4 4. Base Addition Anhydrous K3PO4 Step3->Step4 Step5 5. Thermocycling Stir at 90°C, 12-24h Step4->Step5 Step6 6. Validation LC-MS / NMR Analysis Step5->Step6

Fig 2: Optimized step-by-step experimental workflow for hindered Suzuki-Miyaura cross-coupling.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Naud, S., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(14), 3075–3082. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry vs. Triple Quadrupole: Validating the Fragmentation Pattern of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

As a Senior Application Scientist in structural elucidation, I frequently encounter highly functionalized heterocyclic scaffolds in early-stage drug discovery. One such challenging molecule is 5-bromo-1-methyl-3-(trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter highly functionalized heterocyclic scaffolds in early-stage drug discovery. One such challenging molecule is 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one . Validating its mass spectrometry (MS) fragmentation pattern is not merely an exercise in analytical chemistry; it is a prerequisite for downstream pharmacokinetic tracking, metabolite identification, and impurity profiling.

This guide objectively compares the two dominant analytical platforms used for this task—Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) —and provides a self-validating experimental framework for elucidating the fragmentation mechanics of this specific pyridone derivative.

The Mechanistic Basis of Fragmentation

To build a robust analytical method, we must first understand the intrinsic chemical reactivity of the molecule in the gas phase. The structure of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one dictates three primary fragmentation pathways under Collision-Induced Dissociation (CID):

  • The Bromine Isotope Signature: Bromine naturally exists as two major isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact protonated molecular ion [M+H]+ will present as a distinct doublet at m/z 255.958 and 257.956. Tracking this 1:1 isotopic ratio into the fragment ions is our primary diagnostic tool for determining whether a fragment has retained or lost the bromine atom[1].

  • Pyridone Core Dynamics: Pyridin-2(1H)-one rings are highly susceptible to ring contraction via the neutral loss of carbon monoxide (CO, -27.995 Da). This is a low-energy pathway that typically dominates the initial breakdown curve.

  • Trifluoromethyl Stability: The −CF3​ group is strongly electron-withdrawing. While the C-F bonds are resilient, elevated collision energies can induce the loss of a trifluoromethyl radical ( CF3∙​ , -68.995 Da) or the neutral loss of hydrogen fluoride (HF, -20.006 Da)[2].

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When validating a novel fragmentation pattern, the choice of mass analyzer dictates the confidence level of the structural assignment. Here is an objective comparison of how Q-TOF and QqQ platforms perform for this specific molecule[3].

Table 1: Performance Comparison for Structural Elucidation
FeatureQ-TOF (e.g., Agilent 6546 / Waters Xevo G3)Triple Quadrupole (QqQ) (e.g., Sciex 7500 / TSQ Altis)
Primary Utility Untargeted discovery & structural elucidation.Targeted quantification & routine screening.
Mass Accuracy Sub-2 ppm. Confirms exact empirical formulas.Nominal mass (~0.7 Da FWHM). Cannot resolve isobars.
Resolution High (>30,000 to 100,000).Low (Unit resolution).
Sensitivity Moderate to High (Full scan MS/MS).Ultra-High (in Multiple Reaction Monitoring - MRM).
Validation Role Definitive. Proves that a -28 Da loss is exactly CO (-27.995) and not C2​H4​ (-28.031).Translational. Uses the Q-TOF validated fragments to build highly sensitive MRM transitions.

Verdict: For the initial validation of the fragmentation pattern, Q-TOF is mandatory . QqQ systems lack the mass accuracy required to definitively assign complex radical losses (like CF3∙​ ) without ambiguity. Once the pathway is validated on a Q-TOF, the method is transferred to a QqQ for high-throughput quantification[4].

Visualization of the Fragmentation Pathway

Below is the theoretical MS/MS fragmentation tree for 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, derived from exact mass calculations and established gas-phase thermodynamic principles.

MS_Fragmentation M [M+H]⁺ m/z 255.958 / 257.956 (1:1 ⁷⁹Br/⁸¹Br) F1 [M+H - CO]⁺ m/z 227.963 / 229.961 M->F1 -CO (-27.995 Da) F2 [M+H - Br•]⁺ m/z 177.040 M->F2 -Br• (-78.918 Da) F3 [M+H - CF₃•]⁺ m/z 186.963 / 188.961 M->F3 -CF₃• (-68.995 Da) F4 [M+H - CO - Br•]⁺ m/z 149.045 F1->F4 -Br• (-78.918 Da) F2->F4 -CO (-27.995 Da)

Fig 1: Proposed MS/MS fragmentation pathway of 5-bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, a fragmentation protocol must be self-validating. We achieve this by utilizing Energy-Resolved Mass Spectrometry (ERMS) . By stepping the collision energy, we establish a kinetic breakdown curve that proves the causality of the fragmentation sequence (i.e., primary fragments appear before secondary fragments).

Step-by-Step Methodology (Q-TOF Platform)

Step 1: Chromatographic Introduction

  • Causality: Direct infusion can cause severe ion suppression and source clustering. We use a rapid UPLC gradient (C18 column, 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 3 minutes) to introduce a clean, desolvated peak into the Electrospray Ionization (ESI) source.

Step 2: Precursor Ion Selection & Isotope Verification

  • Action: Set the quadrupole to isolate the precursor window m/z 255.0 to 259.0.

  • Causality: We must intentionally isolate the entire isotopic envelope rather than a monoisotopic peak. This acts as an internal control: any resulting fragment ion that retains the bromine atom must display the 1:1 doublet separated by 2 Da[5]. If a fragment appears as a singlet, it definitively proves the loss of the bromine radical.

Step 3: Energy-Resolved Mass Spectrometry (ERMS) Acquisition

  • Action: Acquire targeted MS/MS spectra at stepped Collision Energies (CE): 10 eV, 20 eV, 30 eV, and 40 eV.

  • Causality:

    • At 10 eV , the spectrum should be dominated by the intact precursor and the low-energy neutral loss of CO ( m/z 227.963 / 229.961).

    • At 20-30 eV , homolytic cleavage of the C-Br bond occurs, yielding the singlet at m/z 177.040.

    • At 40 eV , high-energy secondary fragmentation dominates, such as the loss of CF3∙​ or sequential losses ( m/z 149.045)[2].

Step 4: Mass Defect Analysis & Formula Generation

  • Action: Process the spectra using molecular formula generation software, restricting elemental composition to C(0-7) H(0-6) Br(0-1) F(0-3) N(0-1) O(0-1).

  • Causality: The sub-2 ppm mass accuracy of the Q-TOF ensures that the assigned formulas are mathematically unambiguous, validating the proposed structures in Figure 1.

Quantitative Data Summary

The following table summarizes the theoretical high-resolution data expected from the Q-TOF validation experiment.

Table 2: High-Resolution Fragment Ion Assignments
Ion TypeFormulaTheoretical Exact Mass ( m/z )Isotopic PatternStructural Significance
Precursor [M+H]+ C7​H679​BrF3​NO+ 255.9581:1 DoubletIntact protonated molecule.
Precursor [M+H]+ C7​H681​BrF3​NO+ 257.9561:1 DoubletIntact protonated molecule.
Fragment 1 C6​H679​BrF3​N+ 227.9631:1 DoubletLoss of CO (-27.995 Da). Ring contraction.
Fragment 2 C7​H6​F3​NO∙+ 177.040SingletLoss of Br radical (-78.918 Da).
Fragment 3 C6​H679​BrNO∙+ 186.9631:1 DoubletLoss of CF3​ radical (-68.995 Da).
Fragment 4 C6​H6​F3​N∙+ 149.045SingletSequential loss of CO and Br.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry".[Link][1]

  • Chemistry LibreTexts. "5.2 Mass Spectrometry".[Link][5]

  • ACS Publications. "Comparison of Quadrupole Time-of-Flight, Triple Quadrupole, and Ion-Trap Mass Spectrometry/Mass Spectrometry for the Analysis of Emerging Contaminants".[Link][3]

  • Shimadzu. "Types of MS/MS systems and their key characteristics".[Link][4]

  • Journal of the American Society for Mass Spectrometry. "Characterization of Ions Activated by Collision-Induced Dissociation With Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium Thermometer Ion".[Link][2]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design and laboratory safety. 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design and laboratory safety. 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is a highly functionalized heterocyclic building block. Its structural features—specifically the heavy bromine atom and the highly stable trifluoromethyl ( CF3​ ) group—dictate stringent handling and disposal protocols.

Improper disposal of this compound risks the release of highly corrosive and toxic byproducts. The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this chemical, grounded in mechanistic causality.

Compound Profiling & Causality in Hazard Assessment

Before executing a disposal protocol, we must establish the why. The presence of halogens (Br, F) fundamentally alters the thermal degradation profile of this compound. Standard incineration temperatures are insufficient to break the exceptionally strong C-F bonds (bond dissociation energy ~116 kcal/mol), which can lead to the release of volatile fluorinated organics.

Table 1: Physicochemical & Hazard Profile (Based on isomeric structural data)

Property / HazardSpecification / CodeMechanistic Implication
GHS Hazard Codes H302, H315, H319, H335Acute toxicity (oral); causes skin/eye and respiratory irritation. Requires strict PPE during any handling or cleanup.
Thermal Decomposition HF, HBr, NOx, COxHigh-temperature oxidation cleaves the C-F and C-Br bonds, generating lethal and highly corrosive acid gases (Hydrogen Fluoride and Hydrogen Bromide)[1].
Waste Classification Halogenated Organic WasteCannot be co-mingled with standard organic waste. Requires specialized high-temperature incineration[1].

Step-by-Step Operational Protocol for Disposal

A self-validating protocol ensures that every step inherently prevents downstream failures. Do not deviate from this workflow.

Phase 1: Containment and Segregation at the Bench
  • Isolate Halogenated Waste: Designate a specific, clearly labeled high-density polyethylene (HDPE) or glass waste carboy exclusively for Halogenated Organic Waste.

    • Causality & Validation: Never mix this with non-halogenated solvents (e.g., acetone, ethanol). Co-mingling lowers the halogen concentration, which can cause the waste facility to incinerate it at standard temperatures, inadvertently releasing toxic dioxins or uncombusted fluorocarbons.

  • Minimize Aerosolization: When transferring solid or dissolved waste, perform all operations inside a certified chemical fume hood. Avoid dust formation, as the compound is a severe respiratory irritant.

  • Utilize Spark-Proof Tools: If scraping solid residues from flasks, utilize 2[2]. Halogenated pyridines can be combustible under specific conditions, and static discharge must be actively prevented.

Phase 2: Intermediate Storage
  • Seal and Secure: Keep the waste container tightly closed in a dry, cool, and well-ventilated area[2].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray.

    • Validation: If the primary HDPE container fails, the secondary tray captures the leak, preventing environmental release and cross-contamination.

  • Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list: "Contains: 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one (Halogenated)".

Phase 3: Final Disposal (Incineration)
  • Licensed Transfer: Do not dispose of this compound in the municipal sewer or standard trash. It must be transferred to a 1[1].

  • Incineration Specifications: Ensure your waste manifest specifies that the facility must burn the material in a chemical incinerator equipped with an afterburner and an alkaline scrubber [1].

    • Causality: The afterburner ensures complete combustion of the stable pyridine ring. The alkaline scrubber is non-negotiable; it chemically neutralizes the highly corrosive HF and HBr exhaust gases generated from the CF3​ and Br groups before they can reach the atmosphere.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and facility contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • PPE Donning: Responders must wear chemical impermeable gloves, safety goggles, and a lab coat. If significant dust or vapors are present, use a self-contained breathing apparatus (SCBA)[3].

  • Dry Containment: Sweep up solid spills without creating dust. If the compound is dissolved in a solvent, absorb it with an inert material (e.g., vermiculite, sand, or silica gel)[4].

    • Validation: Do not use combustible absorbents like sawdust, which can create a fire hazard when mixed with oxidizing or halogenated materials.

  • Collection: Shovel the absorbed material into a suitable, closed container using spark-proof tools[1].

  • Decontamination: Wash the spill site with soap and plenty of water only after all bulk material has been removed[3].

    • Validation: Introducing water too early can spread the contaminant or create hazardous runoff; dry removal ensures the bulk hazard is contained before dilution.

Workflow Visualization: Halogenated Waste Lifecycle

HalogenatedWasteDisposal Gen Waste Generation (5-Br-1-Me-3-CF3-Pyridinone) Seg Segregation (Halogenated Organic Waste) Gen->Seg Collect in sealed HDPE/Glass Store Secondary Containment (Ventilated Storage) Seg->Store Label explicitly Trans Licensed HazMat Transport Store->Trans EPA/Local Manifest Incinerate High-Temp Incineration (> 1100°C with Afterburner) Trans->Incinerate Transfer to facility Scrub Alkaline Scrubber (Neutralizes HF & HBr) Incinerate->Scrub Toxic Exhaust (HF, HBr, NOx) Release Safe Environmental Release Scrub->Release Scrubbed/Neutralized Gas

Lifecycle and disposal workflow for halogenated pyridinone waste, emphasizing toxic gas neutralization.

References

  • Sigma-Aldrich. "3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Safety & Hazard Data." Sigma-Aldrich.

  • CapotChem. "MSDS of 3-Bromo-2-(trifluoromethyl)pyridine - Disposal Considerations." CapotChem. 1

  • Echemi. "3-Bromo-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone Safety Data Sheets." Echemi. 2

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Bromo-3-(trifluoromethyl)pyridine." Fisher Scientific. 3

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one

As a Senior Application Scientist, I understand that handling complex halogenated heterocycles requires more than just a generic safety sheet—it demands a mechanistic understanding of the molecule to build a foolproof, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex halogenated heterocycles requires more than just a generic safety sheet—it demands a mechanistic understanding of the molecule to build a foolproof, self-validating safety protocol.

5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one is a highly specialized building block used in advanced drug development and agrochemical synthesis. Its unique structure—combining a pyridinone core with a heavy halogen (bromine) and a highly electronegative trifluoromethyl (-CF3) group—creates specific physicochemical risks that must dictate your laboratory's handling and disposal strategies.

Here is your comprehensive, scientifically grounded guide to the personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Mechanistic Hazard Profiling: Why Standard PPE Isn't Enough

To design an effective safety protocol, we must first analyze the causality behind the chemical's hazards:

  • The Trifluoromethyl (-CF3) Effect: The -CF3 group dramatically increases the molecule's lipophilicity (LogP). This means that if the compound contacts bare skin, it can dissolve through the lipid-rich stratum corneum much faster than non-fluorinated analogs, carrying its toxic payload directly into the systemic circulation [3].

  • Halogenated Pyridinone Core: Halogenated pyridines are notorious for being severe mucous membrane and respiratory tract irritants [2]. The bromine atom at the C5 position increases the compound's molecular weight and density, meaning aerosolized dust particles will settle rapidly but can cause severe localized damage if inhaled.

  • Reactivity: While stable under normal conditions, halogenated heterocyclic building blocks can undergo violent reactions if exposed to strong nucleophiles or alkali metals [1].

The Self-Validating PPE System

A self-validating safety system means that the failure of one protective layer is immediately caught by a secondary layer. For 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one, standard latex gloves and safety glasses are insufficient.

Table 1: Quantitative PPE Requirements and Mechanistic Justification

PPE CategoryRecommended Material / SpecificationMechanistic Justification
Dermal (Primary) Nitrile (≥0.11 mm thickness)Protects against incidental powder contact. Nitrile offers superior resistance to halogenated organics compared to latex.
Dermal (Secondary) Neoprene over-gloveRequired if handling the compound in organic solvent solutions (e.g., DMF, DMSO) to prevent rapid breakthrough.
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate dust or solvent-dissolved splash injury. Safety glasses with side shields are inadequate for fine powders.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation of aerosolized powder. Halogenated pyridines are documented respiratory irritants [2].
Body Flame-Resistant (FR) Lab CoatProtects against static discharge, particularly critical when the powder is being dissolved in flammable organic solvents.

Operational Workflow: Step-by-Step Methodology

This protocol ensures that the compound remains fully contained from the moment the reagent bottle is opened until the reaction is sealed.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Verify that the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding or the flow is inadequate.

  • Static Mitigation: Wipe down the analytical balance inside the fume hood with an anti-static brush or use an ionizing bar. Fluorinated powders are prone to static cling, which can cause them to jump out of weighing boats.

  • Tool Selection: Equip the workspace with PTFE-coated or stainless-steel spatulas. Avoid plastic spatulas that generate static electricity.

Phase 2: Active Handling (Weighing and Transfer)

  • Donning: Put on the FR lab coat, chemical splash goggles, and double gloves (inner nitrile, outer neoprene).

  • Weighing: Tare an anti-static weighing boat on the balance. Slowly open the reagent bottle. Using the PTFE spatula, transfer the 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one with smooth, deliberate motions to prevent aerosolizing the powder.

  • Transfer: If transferring to a reaction flask, use a wide-stem powder funnel to ensure no material adheres to the ground glass joints. Wash the funnel immediately with your reaction solvent (e.g., dichloromethane or ethyl acetate) to flush residual powder into the flask.

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance, spatulas, and hood surface with a tissue soaked in isopropanol or ethanol.

  • Doffing: Remove the outer neoprene gloves first by turning them inside out. Dispose of them in the solid contaminated waste bin. Wash your hands immediately after removing the inner nitrile gloves.

Halogenated Waste Disposal Plan

The disposal of 5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one must be strictly managed due to the presence of both bromine and fluorine.

  • Segregation Rule: All waste containing this compound (including contaminated wipes, empty vials, and reaction filtrates) MUST be segregated into a dedicated "Halogenated Organic Waste" stream.

  • The Causality: If halogenated waste is mixed with non-halogenated waste and incinerated at standard temperatures, it can catalyze the formation of highly toxic dioxins and release corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. Halogenated waste requires specialized high-temperature incineration with alkaline scrubbers.

  • Labeling: Ensure the waste container is explicitly labeled with "Contains Halogenated Pyridines / Fluorinated Organics" to alert the environmental health and safety (EHS) disposal team.

Visual Workflow: Safety & Handling Pathway

Below is the logical progression of the safety protocol, designed to ensure maximum containment and rapid response to potential exposure.

PPE_Workflow N1 Risk Assessment & PPE Donning N2 Fume Hood Containment (80-100 fpm) N1->N2 N3 Active Chemical Transfer & Weighing N2->N3 N4 Contamination Check N3->N4 N5 Spill Protocol & Solvent Decon N4->N5 Spill Detected N6 Halogenated Waste Disposal N4->N6 Clean Workflow N5->N6

Caption: Operational safety workflow for handling halogenated trifluoromethyl pyridinones, from PPE donning to specialized waste disposal.

References

  • 4-Bromo-2-chloro-6-methylpyridine | 1206250-53-4 | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1KJLVC4lb5F3yLUmat0sScqKLd9ORxvmku0VJvRzroKWH5VDAg2n7NEK__VadZ21aJKewu2HdEC9nJu9RfX6vG89Fk5taz1peqr71egYV_ZGLuFwZuV_LEczEBxVVETIUN5q9]
  • Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. National Center for Biotechnology Information (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW0e_402Xw6wG_4eKS8h9fg6xU8nTHzNQiBlEl04ob6bFl0oKojZMwG7uNTtW-7hoVfq9V81DTnwI1a-poGfFzvfGZFNRH9XtBaYymte_trZ4Y4aEkbDuZuDFkZkp6gkZAHlGjy-BlPz8wHpMch_9NbnmccsnBbYy_nHTSZsN1kgVXEQ==]
  • SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzeneboronic acid. Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0YfbGDfOgAFmp8gvvaudkPWyaqf8Xy6FEvNTF9pwYTnR1POEzoNAwGW_4d4IWsprQEsqGBzAxT0W2YjsQk_A3Muat12RDrUjYIqZQgeI8OEW1V-uf87ypyb-zyfurKnZU33FkEalqO_060w23rBOdv_TbavRV67h9ofGQum5izcJi5co4xgm6DPS0FS3d6-lVnARKQEcqGeXvhDY0W15Eicnon-78C_yoxNnKjP9ARYxi0JHA]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
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